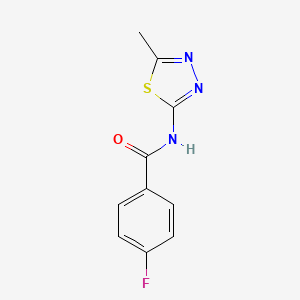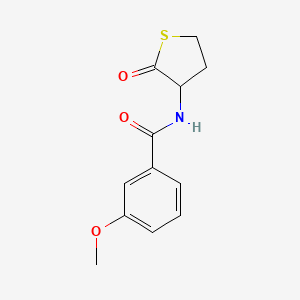![molecular formula C26H32N2O3 B11017465 2'-Cyclohexyl-{N}-[2-(2-furyl)ethyl]-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11017465.png)
2'-Cyclohexyl-{N}-[2-(2-furyl)ethyl]-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Cyclohexyl-{N}-[2-(2-furyl)ethyl]-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spirocyclic structure This compound features a combination of cyclohexyl, furyl, and isoquinoline moieties, making it an interesting subject for various chemical and pharmacological studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Cyclohexyl-{N}-[2-(2-furyl)ethyl]-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃).
Spirocyclization: The spirocyclic structure is introduced by reacting the isoquinoline derivative with a cyclopentane derivative under conditions that promote spirocyclization, such as using a strong base like sodium hydride (NaH).
Functional Group Modifications: The introduction of the cyclohexyl and furyl groups is achieved through nucleophilic substitution reactions. For instance, the cyclohexyl group can be introduced via a Grignard reaction, while the furyl group can be added using a Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furyl and isoquinoline moieties. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the cyclohexyl and furyl groups. Reagents like alkyl halides and organometallic compounds are commonly used.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a building block for creating more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound can be used as probes to study enzyme activity and protein interactions. Its spirocyclic structure may interact uniquely with biological macromolecules, providing insights into molecular recognition processes.
Medicine
Pharmacologically, this compound and its derivatives may exhibit activity against various diseases. Its structural complexity suggests potential as a lead compound in drug discovery, particularly for targeting neurological disorders and cancers.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 2’-Cyclohexyl-{N}-[2-(2-furyl)ethyl]-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure may enable it to fit into unique binding sites, modulating the activity of these targets. Pathways involved could include signal transduction cascades or metabolic pathways, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopentane-1,3’-isoquinoline] Derivatives: These compounds share the spirocyclic isoquinoline core but differ in their substituents.
Cyclohexyl Derivatives: Compounds with a cyclohexyl group attached to various functional groups.
Furyl Derivatives: Compounds containing a furyl group, often used in medicinal chemistry for their bioactivity.
Uniqueness
What sets 2’-Cyclohexyl-{N}-[2-(2-furyl)ethyl]-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide apart is its combination of these three distinct moieties in a single molecule. This unique structure provides a versatile platform for exploring diverse chemical reactions and biological activities, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C26H32N2O3 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-cyclohexyl-N-[2-(furan-2-yl)ethyl]-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C26H32N2O3/c29-24(27-17-14-20-11-8-18-31-20)23-21-12-4-5-13-22(21)25(30)28(19-9-2-1-3-10-19)26(23)15-6-7-16-26/h4-5,8,11-13,18-19,23H,1-3,6-7,9-10,14-17H2,(H,27,29) |
InChI Key |
QMKBDGWDXRRKEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=CC=CC=C3C(C24CCCC4)C(=O)NCCC5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B11017383.png)
![2-methyl-3-nitro-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B11017397.png)

![2-(ethylsulfanyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B11017405.png)
![N-(3-methylpyridin-2-yl)-5-oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11017414.png)
![N-(4-acetamidophenyl)-1-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11017420.png)
![4-[2-(Benzo[1,3]dioxol-5-yloxy)-acetylamino]-benzoic acid methyl ester](/img/structure/B11017426.png)
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide](/img/structure/B11017434.png)
![dimethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-L-glutamate](/img/structure/B11017438.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)acetamide](/img/structure/B11017439.png)
![7,8-dimethoxy-3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B11017442.png)


![1,3-dimethyl-7-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11017457.png)
